![molecular formula C19H23NO4S B2378604 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide CAS No. 1705922-00-4](/img/structure/B2378604.png)
3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a complex organic compound with a unique structure that includes methoxy, tolyl, phenylsulfonyl, and propanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the methoxy-tolyl intermediate: This involves the reaction of o-tolyl with methoxy reagents under specific conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate with phenylsulfonyl chloride in the presence of a base.
Formation of the propanamide group: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interacting with cellular pathways: The compound can influence signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a para-tolyl group.
N-(2-methoxy-2-(m-tolyl)ethyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a meta-tolyl group.
Uniqueness
3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-15-8-6-7-11-17(15)18(24-2)14-20-19(21)12-13-25(22,23)16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWURBQGWKNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
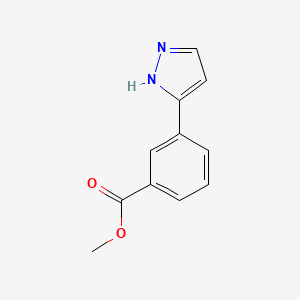

![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)
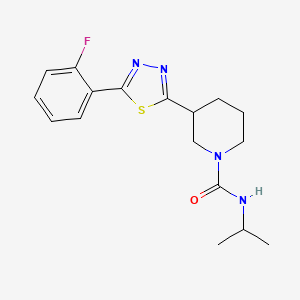
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)

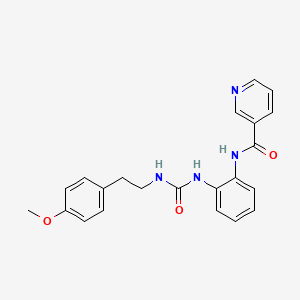
![4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol](/img/structure/B2378536.png)
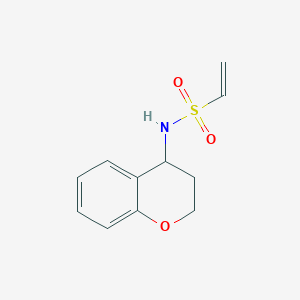
![1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2378538.png)
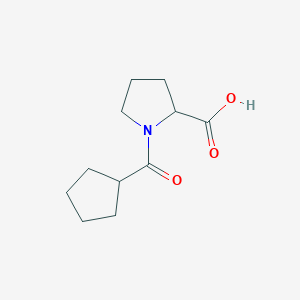
![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)
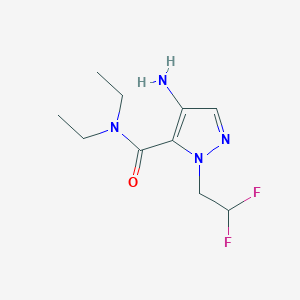
![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)
